molecular formula C10H8F3NO4 B7963005 Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate

Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate

Cat. No.: B7963005
M. Wt: 263.17 g/mol
InChI Key: HTYXDFJLXVWTBN-UHFFFAOYSA-N
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Description

Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate is an organic compound that features a nitro group and a trifluoromethyl group attached to a phenyl ring, with a methyl ester group attached to the phenyl ring via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate typically involves the nitration of a trifluoromethyl-substituted phenyl acetate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions, elevated temperatures.

Major Products Formed

    Reduction: Methyl 2-[2-amino-5-(trifluoromethyl)phenyl]acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

    Hydrolysis: 2-[2-nitro-5-(trifluoromethyl)phenyl]acetic acid.

Scientific Research Applications

Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and nitro groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and dyes, where its unique chemical properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and proteins. The ester group can be hydrolyzed to release the active carboxylic acid, which may exert its effects through various molecular pathways.

Comparison with Similar Compounds

Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate can be compared with other similar compounds such as:

    Methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.

    Methyl 2-[2-nitro-5-(difluoromethyl)phenyl]acetate: Contains a difluoromethyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.

    Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanoate: Similar structure but with a propanoate ester group, altering its physical and chemical properties.

Properties

IUPAC Name

methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-18-9(15)5-6-4-7(10(11,12)13)2-3-8(6)14(16)17/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYXDFJLXVWTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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